Sdh-IN-1

Succinate Dehydrogenase Enzymatic Inhibition SDHI Potency

SDH-IN-1 is a thiophene-1,3,4-oxadiazole carboxamide SDH inhibitor validated at IC50 4.53 μM. Its EC50 of 0.14 mg/L against Sclerotinia sclerotiorum outperforms boscalid by 4.6-fold (boscalid EC50 0.645 mg/L), making it a selective benchmark for phytopathogenic resistance studies. This scaffold offers a distinct chemotype for SAR studies beyond commercial amide-based SDHIs. In vivo efficacy confirmed at 200 mg/L against rape Sclerotinia rot. Choose SDH-IN-1 for compound-specific potency, not class-level assumptions.

Molecular Formula C14H9Cl2N3O2S
Molecular Weight 354.2 g/mol
Cat. No. B10831379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-1
Molecular FormulaC14H9Cl2N3O2S
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN=C(O2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3O2S/c15-9-4-3-8(6-10(9)16)7-17-12(20)14-19-18-13(21-14)11-2-1-5-22-11/h1-6H,7H2,(H,17,20)
InChIKeyVHRCPMTYUKLSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDH-IN-1 (Compound 4i): A Thiophene-Oxadiazole Carboxamide Succinate Dehydrogenase Inhibitor for Antifungal Research Procurement


SDH-IN-1 (CAS: 2685795-52-0), also referred to as compound 4i in primary literature, is a thiophene-1,3,4-oxadiazole carboxamide derivative that functions as a succinate dehydrogenase (SDH) inhibitor [1]. It exhibits a molecular formula of C₁₄H₉Cl₂N₃O₂S and a molecular weight of 354.21 g/mol [2]. The compound demonstrates in vitro inhibitory activity against SDH with an IC₅₀ of 4.53 ± 0.19 μM and displays antifungal efficacy against Sclerotinia sclerotiorum with an EC₅₀ of 0.140 ± 0.034 mg/L [1]. Solubility data indicates a concentration of 16.67 mg/mL in DMSO under ultrasonic warming conditions [2].

Why Generic Substitution of SDH-IN-1 with Other SDHI Fungicides Is Scientifically Unjustified


Succinate dehydrogenase inhibitors (SDHIs) constitute a chemically diverse class of fungicides with widely variable potencies and spectra. While all SDHIs share a common enzymatic target, their binding modes, affinities, and resultant antifungal efficacies differ markedly due to structural variations [1]. For instance, boscalid (a first-generation SDHI) exhibits an IC₅₀ of 3.51 ± 2.02 μM against SDH, whereas fluxapyroxad (a more recent commercial SDHI) shows an IC₅₀ of approximately 4.40 μM [2]. These potency variations, combined with documented cross-resistance patterns and species-specific differences in susceptibility, preclude the interchangeable use of one SDHI for another in research settings [3]. SDH-IN-1 possesses a distinct thiophene-oxadiazole carboxamide scaffold that confers a specific inhibitory profile against S. sclerotiorum, which may not be replicated by other SDHIs. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation of SDH-IN-1: Head-to-Head Evidence Against Boscalid and Cross-Study Comparisons with Commercial SDHIs


SDH Enzymatic Inhibition: SDH-IN-1 vs. Boscalid Direct Comparison

In a direct head-to-head SDH inhibition assay, SDH-IN-1 (compound 4i) exhibited an IC₅₀ of 4.53 ± 0.19 μM, which was comparable to that of the commercial fungicide boscalid (IC₅₀ = 3.51 ± 2.02 μM) [1]. This indicates that SDH-IN-1 possesses similar enzyme-level inhibitory potency to a widely used agricultural SDHI, despite its distinct chemical scaffold.

Succinate Dehydrogenase Enzymatic Inhibition SDHI Potency

Antifungal Efficacy Against Sclerotinia sclerotiorum: SDH-IN-1 Outperforms Boscalid

In vitro antifungal assays revealed that SDH-IN-1 (compound 4i) demonstrated an EC₅₀ of 0.140 ± 0.034 mg/L against S. sclerotiorum, which was 4.6-fold more potent than boscalid (EC₅₀ = 0.645 ± 0.023 mg/L) [1]. This indicates that despite similar enzyme-level inhibition, SDH-IN-1 exhibits superior whole-cell antifungal activity against this specific pathogen.

Sclerotinia sclerotiorum Antifungal Activity SDHI Efficacy

In Vivo Protective Efficacy: SDH-IN-1 Suppresses Sclerotinia Rot at 200 mg/L

In a rape Sclerotinia rot model, SDH-IN-1 (compound 4i) applied at a concentration of 200 mg/L effectively suppressed disease development [1]. This in vivo activity, while reported without a direct comparator at the same dosage in this study, establishes a baseline for translational potential and differentiates SDH-IN-1 from untested analogs.

In Vivo Antifungal Sclerotinia Rot Plant Protection

Cross-Study Potency Contextualization: SDH-IN-1 vs. Fluxapyroxad and Other SDHIs

Cross-study comparison of available SDH inhibition data places SDH-IN-1's IC₅₀ of 4.53 μM in context: it is comparable to fluxapyroxad (IC₅₀ ≈ 4.40 μM) and penthiopyrad (IC₅₀ = 0.527 μM against porcine SDH) [1], but less potent than optimized analogs such as compound 9d (IC₅₀ = 0.03 μM) . However, for S. sclerotiorum specifically, SDH-IN-1's EC₅₀ of 0.140 mg/L outperforms boscalid and is comparable to or better than many reported SDHIs in its class, making it a valuable comparator tool.

Cross-Study Comparison SDHI Benchmarking Antifungal Potency

Optimal Procurement Scenarios for SDH-IN-1 Based on Quantitative Evidence


Sclerotinia sclerotiorum-Focused Antifungal Research and SDHI Scaffold Comparison

Given its 4.6-fold superior potency against S. sclerotiorum relative to boscalid (EC₅₀ = 0.140 mg/L vs. 0.645 mg/L), SDH-IN-1 is ideally suited for laboratories specifically investigating this pathogen's control. Its distinct thiophene-oxadiazole scaffold offers a valuable comparator for studying structure-activity relationships and resistance mechanisms distinct from commercial amide-based SDHIs [1].

Benchmarking and Positive Control for SDH Inhibition Assays

SDH-IN-1's well-characterized IC₅₀ of 4.53 ± 0.19 μM against SDH makes it a reliable positive control or benchmarking compound in enzymatic assays. Its potency is comparable to fluxapyroxad and boscalid under similar conditions, providing a consistent reference point for screening novel SDH inhibitors [1].

In Vivo Translational Studies for Plant Fungal Disease Models

The demonstrated in vivo efficacy of SDH-IN-1 at 200 mg/L in suppressing rape Sclerotinia rot establishes its utility for researchers requiring compounds with confirmed whole-plant protective activity. This reduces the risk associated with procuring untested SDHIs that may fail to translate in vitro potency to practical applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdh-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.